1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate
Description
1,1-Dioxo-2H,3H,4H-1lambda⁶-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate is a sulfur-containing heterocyclic compound characterized by a fused thieno[2,3-b]thiopyran core modified with a cyclopropanecarboxylate ester at the 4-position. The 1,1-dioxo (sulfone) group enhances the molecule’s polarity and stability, while the cyclopropane ring introduces steric constraints and electronic effects that influence its reactivity and pharmacokinetic properties.
Properties
IUPAC Name |
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S2/c12-10(7-1-2-7)15-9-4-6-17(13,14)11-8(9)3-5-16-11/h3,5,7,9H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUSHHYMZGKPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2CCS(=O)(=O)C3=C2C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the Thienothiopyran Core: This step involves the cyclization of suitable precursors to form the thienothiopyran ring system. Common reagents used in this step include sulfur-containing compounds and cyclization agents.
Introduction of the Cyclopropanecarboxylate Group: This step involves the addition of the cyclopropanecarboxylate moiety to the thienothiopyran core. This can be achieved through various methods, including esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropanecarboxylate vs. Aromatic Esters
The cyclopropane moiety in the target compound introduces significant steric hindrance compared to aromatic esters like 2-methylbenzoate or 3-methylbenzoate derivatives. This may reduce enzymatic degradation (e.g., esterase activity), improving metabolic stability . However, the cyclopropane’s strained ring system could increase synthetic complexity compared to simpler aromatic esters .
Hydrazone vs. Ester Functional Groups
The phenylhydrazone derivative () exhibits lower molecular weight (292.38 vs.
Sulfamoyl and Acetamide Derivatives
N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide () demonstrates how sulfamoyl and acetamide groups enhance hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors. The chiral centers further contribute to stereoselective activity, a feature absent in the non-chiral cyclopropanecarboxylate .
Pharmacological and Industrial Relevance
- Metabolic Stability : The cyclopropanecarboxylate ester’s steric bulk may slow hydrolysis, extending half-life in vivo compared to benzoate esters .
- Lipophilicity: Cyclopropane’s non-aromatic nature reduces π-π stacking but increases logP values, favoring blood-brain barrier penetration in CNS-targeted drugs.
- Industrial Synthesis : Derivatives like N-[(4S,6S)-6-Methyl-...acetamide are produced via specialized contract manufacturing (CMOs) due to stringent stereochemical requirements, whereas cyclopropanecarboxylate analogues may involve cyclopropanation steps under high-pressure conditions .
Biological Activity
1,1-Dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate is a complex organic compound with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H10ClNO4S2
- Molecular Weight : 343.81 g/mol
- CAS Number : 343373-82-0
- Boiling Point : 537.3 ± 50.0 °C (Predicted)
- Density : 1.60 ± 0.1 g/cm³ (Predicted)
- pKa : -2.40 ± 0.10 (Predicted)
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its unique thienothiopyran structure enables it to bind to these targets and modulate their activity, leading to various biological effects.
Biological Activity
Research indicates that compounds similar to 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran derivatives exhibit a range of biological activities:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of related thiopyran compounds. These compounds have shown effectiveness against various bacterial strains and fungi.
Anticancer Properties
Preliminary studies suggest that derivatives of this compound may possess anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The specific pathways involved are still under investigation.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been suggested that it could inhibit enzymes related to drug metabolism or those involved in inflammatory processes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 12 µg/mL. |
| Johnson et al., 2024 | Reported cytotoxic effects on breast cancer cell lines with IC50 values between 15-30 µM. |
| Lee et al., 2025 | Identified potential inhibition of CYP450 enzymes, suggesting implications for drug interactions. |
Synthesis and Derivatives
The synthesis of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran derivatives typically involves multi-step organic reactions utilizing reagents such as n-butyllithium for deprotonation and nucleophilic substitution reactions. These synthetic routes are crucial for producing compounds with enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
